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Compound of Interest

Compound Name: trans-Hydroxy Praziquantel-d5

Cat. No.: B12411161 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of trans-Hydroxy Praziquantel-d5, a

key analytical standard in the research and development of the anthelmintic drug Praziquantel.

This document details its chemical properties, its crucial role in pharmacokinetic and metabolic

studies, and the methodologies for its application.

Introduction
trans-Hydroxy Praziquantel-d5 is the deuterated form of trans-4-hydroxy Praziquantel, a

major in vivo metabolite of Praziquantel.[1][2] Praziquantel is a broad-spectrum anthelmintic

drug, essential for the treatment of schistosomiasis and other trematode and cestode

infections.[1][3] Due to its extensive metabolism in the liver by cytochrome P450 (CYP)

enzymes, understanding the pharmacokinetics of both the parent drug and its metabolites is

critical for optimizing dosage and efficacy.[2][4] trans-Hydroxy Praziquantel-d5 serves as an

invaluable internal standard for the accurate quantification of Praziquantel and its metabolites

in biological matrices using sensitive analytical techniques like liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[5][6][7]

Chemical and Physical Properties
The fundamental properties of trans-Hydroxy Praziquantel-d5 are summarized in the table

below, based on data from various chemical suppliers and research publications.
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Property Value Reference

Chemical Name

2-(3,3,4,5,5-pentadeuterio-4-

hydroxycyclohexanecarbonyl)-

3,6,7,11b-tetrahydro-1H-

pyrazino[2,1-a]isoquinolin-4-

one

[8]

Molecular Formula C₁₉H₁₉D₅N₂O₃ [9][10]

Molecular Weight 333.44 g/mol [9][10][11]

CAS Number 134924-71-3 (unlabelled) [11]

Appearance White Solid [10]

Purity Typically ≥98%

Solubility
Soluble in Chloroform,

Dichloromethane, DMSO

Storage
2-8°C, protected from light and

air

Role in Pharmacokinetic and Metabolic Studies
The primary application of trans-Hydroxy Praziquantel-d5 is as an internal standard in

bioanalytical methods. The incorporation of five deuterium atoms results in a molecule that is

chemically identical to the native metabolite but has a higher mass. This mass difference allows

it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its similar

chromatographic behavior and extraction efficiency correct for variations during sample

processing and analysis.[12]

Praziquantel Metabolism
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP

enzymes, including CYP3A4, CYP2C9, and CYP2C19.[2][4] This process involves

hydroxylation at various positions, leading to a number of metabolites.[1][13] The major

monohydroxylated metabolite in humans is trans-4-hydroxy Praziquantel.[2]
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The metabolic pathway of Praziquantel is depicted in the following diagram:
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Praziquantel Metabolic Pathway

Quantitative Analysis using LC-MS/MS
The use of trans-Hydroxy Praziquantel-d5 as an internal standard is crucial for accurate

pharmacokinetic studies. Below is a summary of typical parameters from LC-MS/MS methods

used for the analysis of Praziquantel and its metabolites.
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Parameter R-Praziquantel S-Praziquantel
R-trans-4-OH-
Praziquantel

Reference

Precursor Ion

(m/z)
312.2 312.2 328.0 [14]

Product Ion (m/z) 202.2 202.2 202.0 [14]

Linear Range

(µg/mL)
0.01 - 2.5 0.01 - 2.5 0.1 - 25 [14]

Limit of

Quantification

(µg/kg)

- - 1.0 [6]

Pharmacokinetic parameters obtained from studies utilizing deuterated standards are

presented below. These values can vary depending on the study population, dosage, and

analytical method.

Parameter R-Praziquantel S-Praziquantel
R-trans-4-OH-
Praziquantel

Reference

Cmax (µg/mL) ~0.2 ~0.9 ~13.9

AUC₀₋₂₄

(µg*h/mL)
~1.1 ~9.0 ~188.7

T½ (hours) ~1.1 ~3.3 ~6.4

Experimental Protocols
General Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the analysis of biological samples using

trans-Hydroxy Praziquantel-d5 as an internal standard.
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LC-MS/MS Sample Analysis Workflow

Detailed Method for Quantification in Biological Matrices
The following protocol is a generalized procedure based on published methods for the

quantification of Praziquantel and its metabolites.[5][6][14]
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1. Preparation of Standards and Internal Standard Stock Solutions:

Prepare a stock solution of trans-Hydroxy Praziquantel-d5 (e.g., 1 mg/mL) in a suitable

organic solvent such as methanol or acetonitrile.

Prepare stock solutions of the non-deuterated analytes (R-Praziquantel, S-Praziquantel, and

trans-4-hydroxy Praziquantel) in the same manner.

Serially dilute the stock solutions to prepare working solutions for calibration curves and

quality control (QC) samples.

2. Sample Preparation (Protein Precipitation Method):

To a 100 µL aliquot of the biological sample (e.g., plasma), add a small volume (e.g., 10 µL)

of the trans-Hydroxy Praziquantel-d5 internal standard working solution.

Add three volumes of cold acetonitrile (300 µL) to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

Liquid Chromatography:

Use a C18 reverse-phase column for separation.

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g.,

water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

Tandem Mass Spectrometry:
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Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion

transitions for the analytes and the internal standard (refer to the table in section 3.2).

4. Data Analysis:

Integrate the peak areas for the analytes and the internal standard.

Calculate the peak area ratio of the analyte to the internal standard.

Construct a calibration curve by plotting the peak area ratio against the concentration of the

calibration standards.

Determine the concentration of the analytes in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Synthesis of Praziquantel Derivatives (General
Overview)
While a specific, detailed synthesis protocol for trans-Hydroxy Praziquantel-d5 is not readily

available in the public domain, the general synthesis of Praziquantel and its derivatives often

involves a multi-step process. A common approach is the Ugi four-component reaction followed

by a Pictet-Spengler reaction.[3][15] The deuteration would likely be achieved by using a

deuterated starting material, such as a deuterated cyclohexanecarboxylic acid, in the

synthesis.

The following diagram illustrates a generalized synthetic relationship:
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Generalized Synthetic Relationship
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Conclusion
trans-Hydroxy Praziquantel-d5 is an essential tool for researchers and drug development

professionals working with Praziquantel. Its use as an internal standard in LC-MS/MS assays

enables the reliable and accurate quantification of Praziquantel and its primary metabolite in

complex biological matrices. This, in turn, facilitates a deeper understanding of the drug's

pharmacokinetic profile, which is vital for ensuring its safe and effective use in the treatment of

schistosomiasis and other parasitic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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